molecular formula C16H25NO2 B11962790 Gravitol CAS No. 6006-09-3

Gravitol

Cat. No.: B11962790
CAS No.: 6006-09-3
M. Wt: 263.37 g/mol
InChI Key: BGBFVIKSTCLLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gravitol is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.3752 g/mol . It is also known by its IUPAC name, diethyl (2-[2-methoxy-6-(prop-2-en-1-yl)phenoxy]ethyl)amine . The compound is characterized by its unique structure, which includes a tertiary amine and aromatic ether groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gravitol can be synthesized through a multi-step process involving the reaction of 2-methoxy-6-(prop-2-en-1-yl)phenol with diethylamine . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-pressure reactors and advanced separation techniques like supercritical fluid extraction can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Gravitol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using or , resulting in the formation of alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Gravitol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Gravitol involves its interaction with specific molecular targets, such as receptors and enzymes . The compound exerts its effects by binding to these targets and modulating their activity. For example, this compound may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Gravitol can be compared with other similar compounds, such as:

    Dimenhydrinate: Both compounds have antihistaminic properties but differ in their chemical structure and specific applications.

    Mannitol: While Mannitol is primarily used as an osmotic diuretic, this compound has broader applications in chemistry and biology.

List of Similar Compounds

  • Dimenhydrinate
  • Mannitol
  • Diphenhydramine

This compound stands out due to its unique combination of aromatic ether and tertiary amine groups, which confer distinct chemical and biological properties .

Properties

CAS No.

6006-09-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine

InChI

InChI=1S/C16H25NO2/c1-5-9-14-10-8-11-15(18-4)16(14)19-13-12-17(6-2)7-3/h5,8,10-11H,1,6-7,9,12-13H2,2-4H3

InChI Key

BGBFVIKSTCLLDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1OC)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.